molecular formula C25H24N6O B5552439 N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine

N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine

Cat. No. B5552439
M. Wt: 424.5 g/mol
InChI Key: ABWXXGMIVORAFC-UHFFFAOYSA-N
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Description

"N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine" is a complex organic compound. This type of compound is typically involved in the study of heterocyclic chemistry, focusing on the synthesis and characterization of pyridazine, pyridine, and related derivatives.

Synthesis Analysis

The synthesis of related compounds often involves reactions with various precursors and intermediates. For example, Hussein et al. (2009) describe the use of N-1-Naphthyl-3-oxobutanamide in the synthesis of various pyridine and pyridazine derivatives containing a naphthyl moiety (Hussein, Gad-Elkareem, El-Adasy, & Othman, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using spectroscopic methods. Georges et al. (1989) examined the crystal structures of related anticonvulsant compounds, providing insights into the orientation and delocalization of different groups within the molecule (Georges, Vercauteren, Evrard, & Durant, 1989).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, forming different derivatives and exhibiting diverse properties. Rady and Barsy (2006) detailed the transformation of pyridinedione and pyridazine derivatives into various heterocyclic compounds (Rady & Barsy, 2006).

Scientific Research Applications

Pharmacological Applications of Piperazine Derivatives

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in drug design due to its presence in a variety of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. This versatility underlines the potential of piperazine-based molecules in drug discovery for various diseases (Rathi et al., 2016).

Applications in Tuberculosis Treatment

Development of Piperazine-Benzothiazinone for TB Treatment

A specific focus on Macozinone, a piperazine-benzothiazinone derivative undergoing clinical studies for tuberculosis (TB) treatment, highlights the application of piperazine derivatives in addressing infectious diseases. Macozinone targets decaprenylphosphoryl ribose oxidase DprE1, crucial in the cell wall synthesis of Mycobacterium tuberculosis, showcasing the therapeutic potential of piperazine derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Potential Antimicrobial and Antifungal Applications

Ciclopirox Olamine as an Antimicrobial Agent

Ciclopirox olamine, a substituted pyridone antimycotic unrelated to imidazole derivatives, demonstrates broad-spectrum activity against dermatophytes, yeasts, molds, and a variety of bacteria. Its efficacy in treating superficial infections and its potential role in onychomycoses treatment underscore the importance of exploring new compounds with pyridine and piperazine structures for antimicrobial applications (Jue et al., 1985).

properties

IUPAC Name

[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O/c1-18-9-10-22(26-17-18)27-23-11-12-24(29-28-23)30-13-15-31(16-14-30)25(32)21-8-4-6-19-5-2-3-7-20(19)21/h2-12,17H,13-16H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWXXGMIVORAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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